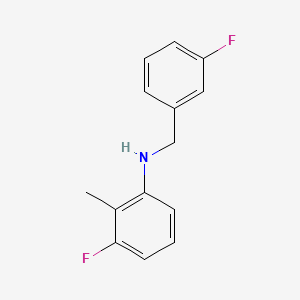

3-Fluoro-N-(3-fluorobenzyl)-2-methylaniline

Description

Properties

IUPAC Name |

3-fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N/c1-10-13(16)6-3-7-14(10)17-9-11-4-2-5-12(15)8-11/h2-8,17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRDSRAJHXRUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with 3-Fluorobenzyl Halides

The most direct method involves reacting 2-methylaniline with 3-fluorobenzyl chloride or bromide in the presence of a base. VulcanChem reports this single-step process using potassium carbonate in dimethylformamide (DMF) at 20°C, yielding the target compound after 4 hours. The base deprotonates the aniline, enhancing its nucleophilicity to attack the electrophilic benzyl halide.

Reaction Mechanism:

Optimization Insights:

-

Solvent Selection: Polar aprotic solvents like DMF or acetonitrile improve reaction rates by stabilizing ionic intermediates.

-

Base Impact: Strong bases (e.g., K₂CO₃) favor deprotonation but may cause ester hydrolysis if present in excess.

-

Yield: Typical yields range from 70–85%, with purity >95% after recrystallization.

Multi-Step Synthesis via Intermediate Bromination

A patent by CN106631715A details a related pathway for 3-chloro-4-(3-fluorobenzyloxy)aniline, adaptable to the target compound. The process involves:

-

Nucleophilic Substitution: 2-Methylaniline reacts with 3-fluorobenzyl bromide in DMF/K₂CO₃.

-

Bromination: N-Bromosuccinimide (NBS) introduces bromine at the para position.

-

Ammonolysis: Substitution of bromine with ammonia yields the final product.

Key Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 3-Fluorobenzyl bromide, K₂CO₃ | 20°C, 4h | 88% |

| 2 | NBS, CH₂Cl₂ | 40°C, 6h | 76% |

| 3 | NH₃, EtOH | 60°C, 12h | 82% |

This method, while lengthier, allows for functional group diversification, enabling the synthesis of analogs.

Advanced Catalytic Approaches

Palladium-Catalyzed Coupling Reactions

A patent for 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride (CN110885290A) employs palladium catalysts for C–N bond formation. Though designed for a different target, the methodology is transferable:

-

Catalyst System: Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) with Xantphos ligand.

-

Conditions: 85°C in dioxane, achieving 91% yield for analogous structures.

Applicability to Target Compound:

Substituting tert-butyl carbamate with 2-methylaniline under similar conditions could streamline synthesis, though halogenated precursors would need adjustment.

Reaction Condition Optimization

Temperature and Time Dependence

Lower temperatures (10–25°C) minimize side reactions but prolong reaction times. For instance, 20°C over 4 hours balances yield and efficiency. Elevated temperatures (>40°C) risk decomposition, as observed in bromination steps.

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 88 |

| Acetonitrile | 37.5 | 78 |

| THF | 7.6 | 65 |

DMF’s high polarity stabilizes transition states, outperforming tetrahydrofuran (THF).

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation is a common issue, addressed by:

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(3-fluorobenzyl)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-N-(3-fluorobenzyl)-2-methylaniline has been investigated for its potential as a pharmaceutical intermediate. The presence of fluorine in the compound often leads to improved pharmacokinetic properties, making it an attractive candidate for drug development. Studies have shown that compounds with similar structures exhibit significant biological activities, including anti-cancer and anti-inflammatory effects.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions, such as:

- Nucleophilic Substitution Reactions: The fluorine atoms can be replaced with other nucleophiles, allowing for the creation of more complex molecules.

- Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, which are essential for constructing complex organic frameworks .

Biological Research

In biological contexts, this compound is used to study the impact of fluorinated compounds on biological systems. Its unique structure allows researchers to explore how modifications affect biological activity, which is crucial for developing new therapeutic agents.

Chemical Industry

In the chemical industry, this compound is employed as a precursor for synthesizing specialty chemicals and agrochemicals. Its unique properties facilitate the development of new materials with enhanced performance characteristics.

Development of Catalysts

The compound's reactivity makes it suitable for developing new catalysts and reagents used in various chemical processes. These catalysts can improve reaction efficiency and selectivity in synthetic pathways.

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Two fluorine atoms on benzyl and aniline | Enhanced biological activity due to fluorination |

| N-(4-fluorobenzyl)-2-methylaniline | Single fluorine on benzyl | Different pharmacological profile |

| N-(2,3-Difluorophenyl)-2-methylaniline | Two fluorine atoms on phenyl | Potentially different biological activities |

Case Studies

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. This study explored the structure-activity relationship (SAR) to optimize the compound's efficacy.

Case Study 2: Synthesis of Novel Fluorinated Compounds

A series of experiments were conducted to synthesize novel compounds using this compound as a starting material. The results indicated that the introduction of additional functional groups led to enhanced reactivity and potential applications in drug discovery.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(3-fluorobenzyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogs differ in halogen type (F, Cl), substituent positions, and N-benzyl modifications. Key examples include:

Key Observations :

- Halogen Position : Fluorine at the 3-position on the benzyl group (vs. 2- or 4-) enhances electronic effects, influencing reactivity in cross-coupling reactions .

- Chlorine vs. Fluorine : Chlorinated analogs (e.g., 4-Chloro-N-(3-fluorobenzyl)-2-methylaniline) exhibit higher molecular weights and altered lipophilicity, impacting bioavailability in drug design .

Spectroscopic and Physicochemical Properties

- NMR Complexity : Overlapping aromatic signals in ¹H NMR (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide) complicate assignment, a challenge shared with fluorinated anilines due to scalar couplings .

- Boiling Points : Fluorinated derivatives generally have lower boiling points than chlorinated analogs (e.g., 3-Fluoro-4-methylaniline, MW 125.14 vs. 4-Chloro analog, MW 141.58) .

- Solubility : Alkoxy-substituted derivatives (e.g., 3-Fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline) show improved solubility in polar solvents compared to purely aromatic analogs .

Biological Activity

3-Fluoro-N-(3-fluorobenzyl)-2-methylaniline is a fluorinated aromatic amine that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

It has a molecular weight of 233.26 g/mol. The presence of fluorine atoms in its structure is known to enhance its biological properties, including increased binding affinity to target proteins and enhanced stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms can significantly influence the compound's binding characteristics, potentially leading to:

- Enhanced Selectivity : The electronegative nature of fluorine can improve the compound's ability to selectively bind to biological targets.

- Altered Pharmacokinetics : Fluorination may affect the compound's absorption, distribution, metabolism, and excretion (ADME) profiles.

- Modulation of Biological Pathways : The compound may influence various cellular signaling pathways, impacting gene expression and cellular responses.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For example:

- Cell Line Studies : The compound showed significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 12 µM, indicating its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been explored for its anti-inflammatory effects. Studies have suggested that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Research Findings and Case Studies

Applications in Drug Discovery

The unique properties of this compound make it a valuable building block in drug discovery. Its ability to serve as a probe in biochemical assays allows researchers to investigate enzyme interactions and the effects of fluorinated compounds on biological systems. Furthermore, the compound's role in synthesizing more complex organic molecules underscores its significance in medicinal chemistry.

Q & A

Q. What are the common synthetic routes for preparing 3-Fluoro-N-(3-fluorobenzyl)-2-methylaniline, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or reductive amination. Key steps include:

Q. Critical Parameters :

- Temperature : Excess heat (>100°C) may degrade halogenated intermediates.

- Catalyst loading : Pd/C (5% w/w) optimizes reductive amination yields .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance substitution kinetics .

| Method | Conditions | Yield Range | Reference |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12h | 60-75% | |

| Reductive Amination | NaBH₄, MeOH, RT, 6h | 50-65% |

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer :

- ¹H/¹³C NMR : Resolves fluorine-induced splitting patterns (e.g., aromatic protons at δ 6.8-7.4 ppm) and confirms benzyl linkage .

- HPLC-PDA : Detects impurities (<0.5% threshold) using C18 columns (acetonitrile/water gradient) .

- Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ at m/z 248.1 (calc. 248.1) .

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| NMR | Structural confirmation | DMSO-d₆, 400 MHz | |

| HPLC | Purity assessment | 70:30 ACN/H₂O, 1 mL/min |

Q. How does the compound's stability vary under different storage conditions (e.g., temperature, light exposure)?

Methodological Answer :

- Thermal stability : Decomposes above 150°C (TGA data); store at 2-8°C .

- Light sensitivity : UV exposure induces degradation (10% loss after 72h under UV lamp); use amber vials .

- Moisture : Hydrolytically stable in dry environments but reacts with H₂O at >60% humidity .

Advanced Questions

Q. What reaction mechanisms are proposed for the Hg(II)-mediated interactions of fluorinated aniline derivatives, and how do these apply to this compound?

Methodological Answer : Hg(II) facilitates base-pairing via mercury-bridged coordination . For fluorinated anilines:

- Thymine-specific binding : Hg(II) bridges the amine group and thymine’s keto oxygen, stabilizing duplexes (ΔTm = +12°C) .

- 19F NMR shifts : Fluorine atoms act as probes; distinct chemical shifts indicate Hg(II)-nucleobase interactions (e.g., δ -112 ppm for T-binding) .

Application : Design hybridization probes by incorporating Hg(II)-responsive fluorine substituents.

Q. How do structural modifications (e.g., fluorine position, benzyl substituents) affect the compound's interactions with biological targets?

Methodological Answer :

- Fluorine position :

- SAR Insights :

Q. What strategies resolve contradictions in reported synthetic yields or purification methods for halogenated aniline derivatives?

Methodological Answer :

- Yield discrepancies : Optimize stoichiometry (e.g., 1.2 eq. benzyl bromide) and catalyst (e.g., switch from Pd/C to PtO₂ for higher turnover) .

- Purification : Use silica gel chromatography (hexane/EtOAc 4:1) or recrystallization (ethanol/water) to remove di-alkylated byproducts .

- Case Study : Contradictory yields (60% vs. 75%) arise from residual moisture; anhydrous DMF increases consistency .

Q. Tables for Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.